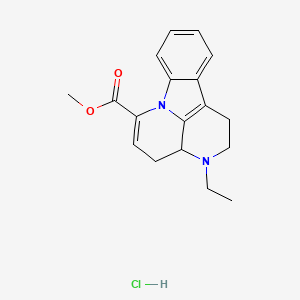
Copovithane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copovithane is a synthetic polymer (copolymer of 1,3-bis(methylaminocarboxyl)-2-methylenepropanecarbamate and N-vinyl pyrrolidone) of low molecular weight which acts as a nonspecific immune modulator and has been shown to have significant antitumor activity in vitro and in vivo in preclinical and some early clinical studies. The mechanism of action is unknown. Immunologic evaluation revealed some improvement in helper and suppressor T cell ratio, in vitro cytotoxicity tests, and lymphocyte blastogenic response. (NCI)
Aplicaciones Científicas De Investigación
Antitumor Activity and Clinical Trials : Copovithane, known as Bay i 7433, exhibits antitumor activity in vivo but lacks cytotoxic or cytostatic effects in vitro. Clinical trials with doses up to 15g/m^2/week over six weeks in cancer patients showed good tolerance, but no significant antitumor response was observed. Inflammation at injection sites was a noted side effect (Ucci et al., 1986).
Pharmacokinetic Analysis : An analytical method for quantifying copovithane in biological fluids using high-performance liquid chromatography (HPLC) was developed. This method facilitated monitoring the pharmacokinetics of copovithane in patients undergoing therapy (Rosenblum et al., 1984).
Phase I Clinical Studies : Initial clinical studies of copovithane in patients with various metastatic neoplasms revealed excellent tolerance and minor side effects. While no dose-limiting toxicity was reached, only partial and minor responses were observed in a small number of patients (Hortobagyi et al., 1986).
Ineffectiveness in Advanced Colorectal Carcinoma : A randomized study of copovithane in patients with advanced colorectal carcinoma found it to be ineffective against colorectal carcinoma by both tested schedules (Ajani et al., 1987).
Role as an Immunomodulator : Copovithane was evaluated as a nonspecific immunomodulator in surgically simulated sepsis. It was compared with muramyl dipeptide (MDP) and showed improved survival and reduced local and systemic bacterial recovery in a murine model, suggesting its potential as an immunomodulator (Hershman et al., 1989).
Pharmacokinetics and Tissue Disposition : A study on the pharmacokinetics and tissue disposition of copovithane in cancer patients indicated dose-dependent pharmacokinetics and effective penetration into tumor tissues. High tumor/plasma ratios and concentration in kidneys, intestines, and liver were noted (Rosenblum & Hortobagyi, 1986).
Propiedades
Nombre del producto |
Copovithane |
|---|---|
Fórmula molecular |
C14H23N3O5 |
Peso molecular |
313.35 g/mol |
Nombre IUPAC |
1-ethenylpyrrolidin-2-one;2-(methylcarbamoyloxymethyl)prop-2-enyl N-methylcarbamate |
InChI |
InChI=1S/C8H14N2O4.C6H9NO/c1-6(4-13-7(11)9-2)5-14-8(12)10-3;1-2-7-5-3-4-6(7)8/h1,4-5H2,2-3H3,(H,9,11)(H,10,12);2H,1,3-5H2 |
Clave InChI |
KLHOCOQBFKYOMR-UHFFFAOYSA-N |
SMILES |
CNC(=O)OCC(=C)COC(=O)NC.C=CN1CCCC1=O |
SMILES canónico |
CNC(=O)OCC(=C)COC(=O)NC.C=CN1CCCC1=O |
Sinónimos |
2-methylene-1,3-propanediyl-bis(methylcarbamate)-N-vinylpyrrolidone copolymer Bay i 7433 Bay i-7433 copovithane |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



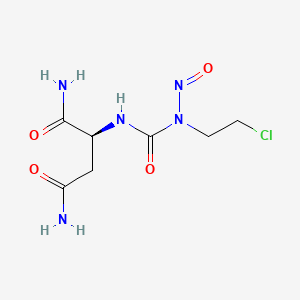
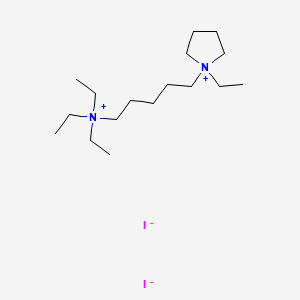
![2,2,4,4-Tetrakis(aziridin-1-yl)-1,3,5,7,12-pentaza-2lambda5,4lambda5,6lambda5-triphosphaspiro[5.6]dodeca-1(6),2,4-triene](/img/structure/B1210459.png)
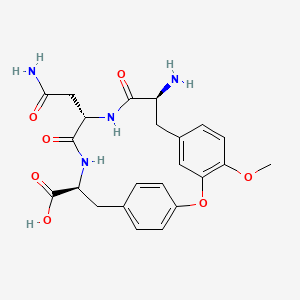


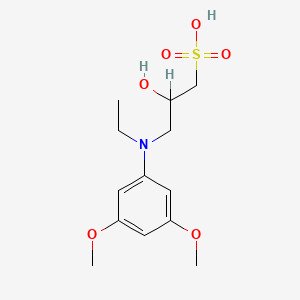

![1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one](/img/structure/B1210471.png)

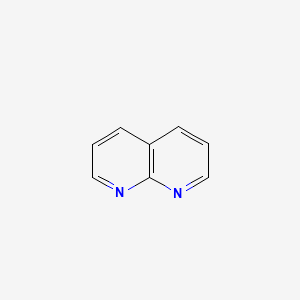
![Acido ursulcolico [Italian]](/img/structure/B1210475.png)
![3-(2,9-Dimethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol](/img/structure/B1210476.png)
